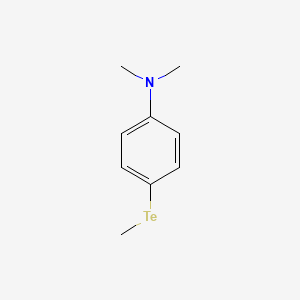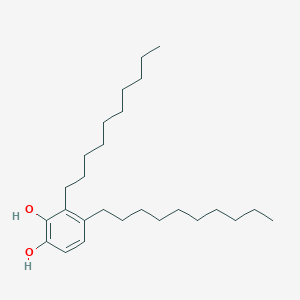
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications. This compound is characterized by the presence of four fluorine atoms attached to the carbon backbone, which imparts significant stability and resistance to degradation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid typically involves the reaction of hexafluoropropylene oxide with water under controlled conditions. The reaction proceeds as follows: [ \text{C}_3\text{F}_6\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_3\text{F}_4\text{OHCOOH} ]
Industrial Production Methods
Industrial production of this compound often involves the use of specialized reactors that can handle the highly reactive and corrosive nature of the intermediates. The process is optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can yield partially fluorinated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride can be employed for substitution reactions.
Major Products
The major products formed from these reactions include various perfluorinated derivatives, which are valuable in different industrial applications.
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: Utilized in the production of fluoropolymers and other high-performance materials.
Mécanisme D'action
The mechanism by which 2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid exerts its effects involves interactions with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic regions of proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid: Another perfluorinated compound with similar stability and applications.
Hexafluoropropylene oxide dimer acid: Known for its use in the fluoropolymer industry.
Uniqueness
2,3,3,3-Tetrafluoro-2-hydroxypropanoic acid is unique due to its specific structure, which imparts distinct chemical properties such as high stability, resistance to degradation, and the ability to participate in a wide range of chemical reactions. These properties make it valuable in various scientific and industrial applications.
Propriétés
| 106327-88-2 | |
Formule moléculaire |
C3H2F4O3 |
Poids moléculaire |
162.04 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-hydroxypropanoic acid |
InChI |
InChI=1S/C3H2F4O3/c4-2(10,1(8)9)3(5,6)7/h10H,(H,8,9) |
Clé InChI |
ZBCDLXOMWBDKBI-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,8-Dioxo-3,8-dihydropyren-4-YL)carbamoyl]benzoic acid](/img/structure/B14316934.png)

![1-[1-Ethoxy-4-(4-ethoxyphenyl)-4-methylpentyl]-3-phenoxybenzene](/img/structure/B14316942.png)

![([1,1'-Biphenyl]-2-yl)(4-methylphenyl)methanone](/img/structure/B14316951.png)
![5-[1-(Phenylselanyl)ethyl]oxolan-2-one](/img/structure/B14316955.png)


